molecular formula C10H11FO2 B13567706 4-(2-Fluoropropan-2-yl)benzoic acid

4-(2-Fluoropropan-2-yl)benzoic acid

Cat. No.: B13567706
M. Wt: 182.19 g/mol
InChI Key: SFBBYHSIWRKRFP-UHFFFAOYSA-N
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Description

4-(2-Fluoropropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is substituted with a 2-fluoropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoropropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and efficiency.

Another method involves the preparation of 2-fluorobenzoic acids by nucleophilic fluorination of iodonium salts . This approach requires the use of specific precursors and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoropropan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(2-Fluoropropan-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluoropropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-isopropylbenzoic acid: Similar in structure but with different substitution patterns.

    4-Fluorobenzoic acid: Lacks the 2-fluoropropan-2-yl group, resulting in different chemical properties.

    2-Fluoro-5-nitrobenzoic acid: Contains a nitro group, leading to distinct reactivity and applications.

Uniqueness

4-(2-Fluoropropan-2-yl)benzoic acid is unique due to the presence of both the fluorine atom and the isopropyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)benzoic acid

InChI

InChI=1S/C10H11FO2/c1-10(2,11)8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13)

InChI Key

SFBBYHSIWRKRFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)O)F

Origin of Product

United States

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